D-altrarate(2-)
Description
D-altrarate(2−) is a stereoisomer of glucaric acid (a six-carbon sugar acid) and belongs to the family of acid sugar dehydratase substrates within the enolase superfamily . Its structure features distinct stereochemical configurations at the C2 and C3 positions, which critically influence its interactions with enzymes. This compound is of particular interest in computational and biochemical studies due to its role in elucidating enzyme stereospecificity and reaction mechanisms .
Properties
Molecular Formula |
C6H8O8-2 |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3-,4-/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-YCAKELIYSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Energy Profiles and Reactivity
| Compound | Relative Energy Barrier (kcal/mol) | Enzymatic Activity with GlucD | Substrate for Other Enolases |
|---|---|---|---|
| D-glucarate | Lowest | High | No |
| Malarate | Moderate | Low | No |
| D-mannarate | High | Undetectable | Yes (e.g., MannD*) |
| D-altrarate(2−) | Moderate-High | Undetectable | Yes (e.g., AltD*) |
*Hypothetical enzymes (MannD, AltD) inferred from superfamily diversity .
Key Research Findings
GlucD Specificity : GlucD exclusively dehydrates D-glucarate and idarate (C5 epimer) due to precise active-site geometry. D-altrarate(2−) and D-mannarate are excluded despite structural similarities .
Energy Barriers : QM/MM simulations show D-altrarate(2−) has a higher activation energy than D-glucarate, explaining its inactivity with GlucD . Malarate’s moderate barrier suggests partial enzyme tolerance but low catalytic efficiency.
Enzyme Promiscuity: While GlucD is highly specific, other enolase superfamily enzymes may accommodate D-altrarate(2−), leveraging its C2/C3 configuration for alternative reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
